An In-depth Technical Guide to N-Methyl-N-(2-pyridyl)formamide
An In-depth Technical Guide to N-Methyl-N-(2-pyridyl)formamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-N-(2-pyridyl)formamide, a versatile organic compound, holds significance as a key intermediate and building block in the realms of pharmaceutical and agrochemical development. Its unique chemical structure, featuring a formamide group attached to a pyridine ring, imparts valuable reactivity, making it a crucial reagent in various synthetic transformations. This technical guide provides a comprehensive overview of the fundamental properties of N-Methyl-N-(2-pyridyl)formamide, including its chemical and physical characteristics, alongside a detailed exploration of its synthetic applications. While specific biological activities and signaling pathway interactions of the title compound are not extensively documented in publicly available literature, this guide will touch upon the broader biological context of related aminopyridine derivatives to offer potential avenues for future research.
Core Properties of N-Methyl-N-(2-pyridyl)formamide
N-Methyl-N-(2-pyridyl)formamide is also known by several synonyms, including 2-(N-Methyl-N-formylamino)pyridine and N-methyl-N-pyridin-2-ylformamide.[1][2] It is sometimes referred to as Meyers' Reagent, although this designation can be ambiguous as "Mayer's reagent" more commonly refers to a potassium mercuric iodide solution used for alkaloid detection.
Chemical and Physical Data
A summary of the key quantitative data for N-Methyl-N-(2-pyridyl)formamide is presented in Table 1 for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 67242-59-5 | [3][4] |
| Molecular Formula | C₇H₈N₂O | [3][4] |
| Molecular Weight | 136.15 g/mol | [3] |
| Appearance | Clear colorless to light orange/yellow liquid | [2] |
| Density | 1.137 g/mL at 25 °C | [1][3] |
| Boiling Point | 71-72 °C at 0.05 mmHg | [1][3] |
| Refractive Index (n20/D) | 1.566 | [1][3] |
| Purity (typical) | ≥ 98.0% (GC) | [2] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of N-Methyl-N-(2-pyridyl)formamide. While detailed spectra are often found in specialized databases, a general overview of expected spectral features can be provided.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure.
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Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a strong absorption band corresponding to the carbonyl (C=O) stretching of the formamide group.
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Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the compound's molecular weight, aiding in its identification.
Synthesis and Purification
While a specific, detailed, and publicly available experimental protocol for the synthesis of N-Methyl-N-(2-pyridyl)formamide is not readily found in the searched literature, a general synthetic approach can be inferred from standard organic chemistry principles and procedures for analogous compounds. The most common method for the synthesis of N-substituted formamides is the formylation of the corresponding amine.
General Synthetic Workflow
The synthesis of N-Methyl-N-(2-pyridyl)formamide would logically proceed via the formylation of 2-(methylamino)pyridine. A plausible reaction scheme is depicted below.
Caption: A generalized workflow for the synthesis of N-Methyl-N-(2-pyridyl)formamide.
Postulated Experimental Protocol
Based on general procedures for N-formylation, a hypothetical experimental protocol is provided below. Note: This is a generalized procedure and would require optimization for specific laboratory conditions.
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Reaction Setup: To a solution of 2-(methylamino)pyridine in a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), a formylating agent is added. A common formylating agent is a mixture of formic acid and acetic anhydride, which generates acetic formic anhydride in situ.[5] The reaction mixture is typically cooled in an ice bath during the addition.
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Reaction Execution: The reaction mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated) for a period determined by reaction monitoring (e.g., by Thin Layer Chromatography - TLC).
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Work-up: Upon completion, the reaction is quenched, for example, by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
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Purification: The crude N-Methyl-N-(2-pyridyl)formamide, which is a liquid, is typically purified by fractional distillation under reduced pressure to remove lower and higher boiling point impurities.[6] Column chromatography on silica gel could also be employed as a purification method.[7]
Applications in Organic Synthesis
N-Methyl-N-(2-pyridyl)formamide is a valuable reagent in organic synthesis, primarily utilized as a formylating agent.[1]
Formylation of Organometallic Reagents
A key application of N-Methyl-N-(2-pyridyl)formamide is in the formylation of Grignard reagents and organolithium compounds to produce aldehydes. This transformation is of great utility in the construction of complex organic molecules.
Caption: The role of N-Methyl-N-(2-pyridyl)formamide in the formylation of Grignard reagents.
Biological Activity and Signaling Pathways
Currently, there is a notable lack of publicly available scientific literature detailing the specific biological activities or the involvement of N-Methyl-N-(2-pyridyl)formamide in any signaling pathways. However, the broader class of aminopyridine derivatives has been the subject of extensive research in medicinal chemistry, and many exhibit a wide range of pharmacological activities.[8][9][10]
Derivatives of 2-aminopyridine are known to possess antibacterial, anticancer, and anti-inflammatory properties.[11] They can interact with various enzymes and receptors, leading to a diverse array of biological effects.[9] For instance, some aminopyridines function by blocking voltage-gated potassium channels.[9]
The biological potential of N-acyl amino acids, which share the amide linkage present in N-Methyl-N-(2-pyridyl)formamide, has also been investigated. Some N-acyl amino acids are known to exhibit vasodilatory, neuroprotective, and antinociceptive effects, and can influence mitochondrial function.[12][13][14]
Given the established biological relevance of the aminopyridine scaffold and N-acyl structures, N-Methyl-N-(2-pyridyl)formamide and its derivatives represent an area of potential interest for future drug discovery and development efforts. Further research is warranted to elucidate any potential therapeutic applications.
Safety and Handling
Detailed safety information for N-Methyl-N-(2-pyridyl)formamide is not extensively documented. However, based on data for similar compounds, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is described as an irritant and is moisture-sensitive, suggesting it should be stored under an inert atmosphere.[1] For detailed safety protocols, it is always recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier.
Conclusion
N-Methyl-N-(2-pyridyl)formamide is a valuable chemical entity with established applications in organic synthesis. Its physical and chemical properties are well-characterized, making it a reliable reagent for researchers. While its direct biological activities remain to be thoroughly investigated, the pharmacological importance of the broader aminopyridine class of compounds suggests that N-Methyl-N-(2-pyridyl)formamide could serve as a valuable scaffold for the development of novel therapeutic agents. This guide provides a foundational understanding of this compound, intended to support and inspire further research and application in the scientific community.
References
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- 2. CAS 67242-59-5: N-Methyl-N-2-pyridinylformamide [cymitquimica.com]
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- 4. chemimpex.com [chemimpex.com]
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- 6. EP0231901B1 - Process for the purification of n-vinyl formamide and poly-n-vinyl formamide prepared therefrom - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
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- 10. researchgate.net [researchgate.net]
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- 12. mdpi.com [mdpi.com]
- 13. Adverse bioenergetic effects of N-acyl amino acids in human adipocytes overshadow beneficial mitochondrial uncoupling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N-Acyl amino acids and their impact on biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
